4-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)piperazin-2-one
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Overview
Description
4-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)piperazin-2-one is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.
Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine . This method offers a direct route to the key ureido intermediates, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are structurally related and have been studied for their potential as kinase inhibitors.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also share structural similarities and have been investigated for their therapeutic potential.
Uniqueness
4-(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)piperazin-2-one stands out due to its unique combination of structural features, which contribute to its distinct biological activities and potential applications. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C13H15N5OS |
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Molecular Weight |
289.36 g/mol |
IUPAC Name |
4-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)piperazin-2-one |
InChI |
InChI=1S/C13H15N5OS/c19-11-7-17(3-2-14-11)9-5-18(6-9)13-12-10(1-4-20-12)15-8-16-13/h1,4,8-9H,2-3,5-7H2,(H,14,19) |
InChI Key |
FLRIUCKYERDXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC=NC4=C3SC=C4 |
Origin of Product |
United States |
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